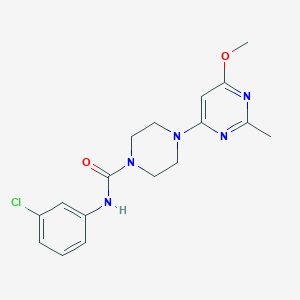

![molecular formula C8H14O B2634918 (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol CAS No. 16613-81-3](/img/structure/B2634918.png)

(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” is a chemical compound with the molecular formula C6H10O . It is a type of bicyclic compound, which means it contains two rings in its structure .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene was reported . The process involved a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which yielded the key homochiral bicycle [3.1.0]hexan-1-ol. This intermediate was then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of “(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” can be analyzed based on its molecular formula, C6H10O . The compound contains six carbon atoms, ten hydrogen atoms, and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving “(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” could potentially involve the functional groups present in the molecule. For instance, the hydroxyl group (-OH) could participate in various reactions such as esterification, dehydration, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” would be determined by its molecular structure. For instance, its solubility, melting point, boiling point, and reactivity would be influenced by the presence of the hydroxyl group and the bicyclic structure .Aplicaciones Científicas De Investigación

Synthesis Processes

- A scalable synthesis method has been developed for the conversion of (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one, emphasizing the minimization of chromatography and the avoidance of toxic chromium oxidants. This process relies on crystallization and distillation (Mennen et al., 2017).

Crystallographic Studies

- Investigations into the low-temperature structure of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, a related compound, have revealed its behavior at different temperatures, showing changes from a disordered to an ordered structure (Palin et al., 2008).

Stereochemistry and Circular Dichroism

- Research into the synthesis and circular dichroism of various deuteriobicyclo[3.2.1]octan-3-ones, which are structurally related to the compound , has provided insights into the stereochemistry of these molecules (Lightner & Crist, 1985).

NMR Crystallography

- A study focusing on the crystal structure of chiral (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol, closely related to the compound of interest, provided detailed insights into its structural properties using NMR crystallography (Jaworska et al., 2012).

Practical Diastereoselective Synthesis

- The development of a new synthetic process for a key intermediate of S-5751, closely related to the compound , demonstrates the importance of diastereoselective synthesis in practical applications (Hida et al., 2009).

Bonding and Conformational Properties

- A study on dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, which share structural similarities, explores their gas-phase structures and conformational dynamics, offering insights into bonding properties and molecular dynamics (Vishnevskiy et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t5?,6-,7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUADUHNYPJBEBQ-DGUCWDHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1CC(C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2[C@@H]1CC(C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

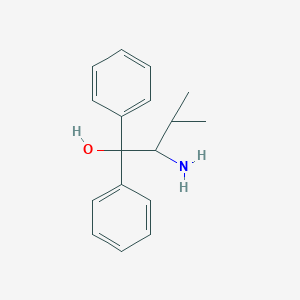

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)

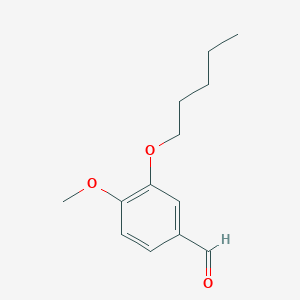

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)

![3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)

![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)

![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)

![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)